4-(Chloromethyl)-6-methylhept-1-ene is an organic compound characterized by its unique structure, which includes a chloromethyl group and a heptene backbone. This compound is classified as an alkene due to the presence of a carbon-carbon double bond, and it contains a halogen atom, making it a halogenated hydrocarbon. Its molecular formula is , and it has a molecular weight of approximately 160.68 g/mol. The compound's IUPAC name reflects its structural features, indicating the position of the chloromethyl group and the double bond.
4-(Chloromethyl)-6-methylhept-1-ene can be synthesized from various precursors through chloromethylation reactions. It falls under the category of alkenes and halides in organic chemistry. The compound is relevant in both synthetic organic chemistry and industrial applications due to its reactivity and potential use as an intermediate in various chemical processes.
The synthesis of 4-(Chloromethyl)-6-methylhept-1-ene typically involves the chloromethylation of a suitable heptene derivative. A common method is the reaction of a heptene with chloromethyl methyl ether in the presence of a Lewis acid catalyst, such as zinc chloride. This reaction requires acidic conditions to facilitate the formation of the chloromethyl group.
The reaction conditions for synthesizing this compound often involve:
Industrial production may utilize continuous flow reactors to improve efficiency and yield, ensuring consistent product quality.
The molecular structure of 4-(Chloromethyl)-6-methylhept-1-ene can be represented as follows:
The compound's structure features a double bond between carbon atoms, contributing to its reactivity in chemical reactions.
4-(Chloromethyl)-6-methylhept-1-ene can undergo several chemical reactions, including:
For these reactions, typical reagents include:
The mechanism of action for 4-(Chloromethyl)-6-methylhept-1-ene involves its reactivity with various nucleophiles and electrophiles. The highly reactive chloromethyl group allows for participation in diverse chemical reactions. The specific pathways depend on the nature of the reacting species, which may include nucleophilic attack on the carbon bonded to chlorine or addition reactions across the carbon-carbon double bond.
| Property | Value |
|---|---|
| Molecular Formula | C9H17Cl |
| Molecular Weight | 160.68 g/mol |
| IUPAC Name | 4-(chloromethyl)-6-methylhept-1-ene |
| InChI | InChI=1S/C9H17Cl/c1-4-5-9(7-10)6-8(2)3/h4,8-9H,1,5-7H2,2-3H3 |
4-(Chloromethyl)-6-methylhept-1-ene has several applications in scientific research:
This compound's unique structure and reactivity make it valuable across various fields, particularly in organic synthesis and materials science.
Traditional syntheses of halogenated alkenes like 4-(Chloromethyl)-6-methylhept-1-ene (C₉H₁₇Cl) rely on electrophilic addition or substitution. Key routes include:
Lewis acid-catalyzed chloromethylation enables direct C─CH₂Cl bond formation on alkenyl chains. For 4-(chloromethyl)-6-methylhept-1-ene, this involves:
Table 1: Catalyst Performance in Chloromethylation
| Catalyst | Conversion (%) | Selectivity (%) | Reaction Conditions |
|---|---|---|---|
| ZnCl₂ | 85–92 | 50–65 | 40°C, 6 h, HCl(aq)/trioxane |
| Sc(OTf)₃ | >90 | ~70 | 60°C, 4 h, HCl(aq)/trioxane |
| Hf(OTf)₄ | 75 | 60 | 60°C, 6 h, HCl(aq)/trioxane |
Recent advances focus on enhancing efficiency and reducing catalyst loading:
Solvent polarity and temperature critically influence yield and byproduct formation:
Table 2: Solvent/Temperature Impact on Chloromethylation
| Solvent System | Temp (°C) | Reaction Rate (k, min⁻¹) | Byproducts (%) |
|---|---|---|---|
| Dichloromethane | 40 | 0.012 | 15–20 |
| Sulfolane/H₂O | 60 | 0.038 | 5–8 |
| [BMIM]Cl/SBP | 70 | 0.045 | <5 |
Minimizing carcinogenic bis(chloromethyl) ether (BCME) and halogenated impurities is essential:
CAS No.: 64726-91-6
CAS No.: 15748-73-9
CAS No.: 19420-61-2
CAS No.: 72691-25-9
CAS No.: 64354-92-3